molecular formula C30H26D6F6N4O2 B1191704 Netupitant N-oxide D6

Netupitant N-oxide D6

カタログ番号 B1191704
分子量: 600.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Netupitant N-oxide D6 is the deuterium labeled Netupitant N-oxide, which is a metabolite of Netupitant.

科学的研究の応用

Pharmacokinetics and Metabolism of Netupitant

  • Study Overview: A comprehensive analysis of the pharmacokinetics, metabolism, and excretion of Netupitant was conducted. The study focused on understanding how Netupitant is absorbed, distributed, metabolized, and eliminated in the body.
  • Key Findings: Netupitant is rapidly absorbed and primarily eliminated via feces, with minimal urinary excretion. It undergoes extensive metabolism to form phase I and II metabolites. The primary metabolites include M1 (N-demethylated Netupitant), M2 (Netupitant N-oxide), and M3 (monohydroxy Netupitant), which are significant in terms of plasma exposure (Giuliano et al., 2012).

Simulation of Oxidative Metabolization

  • Study Overview: This study aimed to simulate the oxidative metabolization of Netupitant, particularly focusing on the redox behavior of this neurokinin-1 receptor antagonist.
  • Key Insights: Using an electrochemically driven method, the study successfully mimicked enzyme-mediated reactions in the liver. This method could identify unknown metabolites that might be associated with Netupitant's effects or potential therapeutic indications (Chira et al., 2021).

Enhanced Delivery of Netupitant

  • Research Focus: A study was conducted to enhance the water solubility of Netupitant, which is crucial for its effective delivery and therapeutic efficacy.
  • Findings: By loading Netupitant into methoxy poly (ethylene glycol)-poly (lactic acid) nanoparticles, its water solubility was significantly increased, which is vital for developing more effective drug formulations (Wang et al., 2019).

Netupitant in Chemotherapy-induced Nausea and Vomiting (CINV) Prevention

  • Objective: Research was conducted to evaluate the safety and efficacy of Netupitant in preventing chemotherapy-induced nausea and vomiting, particularly in combination with other antiemetic agents.
  • Conclusion: The studies confirmed the efficacy of Netupitant in preventing CINV, highlighting its role in combination therapies (Gralla et al., 2014).

Brain Receptor Occupancy and Disposition

  • Study Focus: The brain receptor occupancy and disposition of Netupitant in humans were assessed through imaging and ADME studies.
  • Results: Netupitant exhibited a potent, long-lasting occupancy of NK1 receptors. It is extensively metabolized with primary elimination via the hepatic/biliary route, highlighting its efficient processing in the body (Spinelli et al., 2013).

特性

製品名

Netupitant N-oxide D6

分子式

C30H26D6F6N4O2

分子量

600.63

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。